5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a bromine atom, a furan ring, and a quinazoline moiety, making it a unique and versatile molecule in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with various reagents to form the quinazoline ring . The furan ring is then introduced through a series of reactions, including bromination and coupling reactions . The final step involves the formation of the carboxamide group, which is achieved through the reaction of the intermediate compound with an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, such as proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
6-bromo-4-(furan-2-yl)quinazolin-2-amine: Similar structure with a furan ring and quinazoline moiety.
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a furan ring and bromine atom but with different substituents.
Uniqueness
5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C25H16BrN3O2 |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H16BrN3O2/c26-22-15-14-21(31-22)25(30)27-18-12-10-17(11-13-18)24-28-20-9-5-4-8-19(20)23(29-24)16-6-2-1-3-7-16/h1-15H,(H,27,30) |
InChI Key |
KTOONWFRTUBYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)NC(=O)C5=CC=C(O5)Br |
Origin of Product |
United States |
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